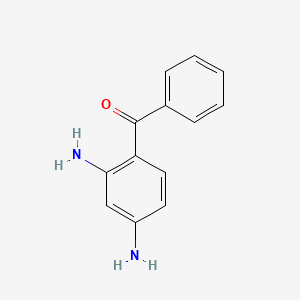![molecular formula C11H12O4S B15251405 Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]-](/img/structure/B15251405.png)
Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]- is an organic compound with the molecular formula C11H13NO5. It is a white crystalline solid that is stable at room temperature and easily soluble in organic solvents such as alcohols and ethers . This compound is often used as an intermediate in organic synthesis, particularly in the synthesis of amino acids and peptides .
Métodos De Preparación
The synthesis of Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]- generally involves a chemical reaction between 3-amino-2-hydroxypropionic acid and benzyl chloroformate . The reaction conditions typically include the use of a suitable solvent and a base to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Aplicaciones Científicas De Investigación
Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]- has a wide range of scientific research applications:
Biology: It is utilized in biochemical studies to understand various biological processes.
Medicine: This compound is investigated for its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]- can be compared with other similar compounds, such as:
Propanoic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]-: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
Propanoic acid, 2-methyl-3-[[(phenylmethoxy)carbonyl]amino]-: Another similar compound with variations in its molecular structure and reactivity. The uniqueness of Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]- lies in its specific functional groups and their influence on its chemical behavior and applications.
Propiedades
Fórmula molecular |
C11H12O4S |
|---|---|
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
3-phenylmethoxycarbonylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H12O4S/c12-10(13)6-7-16-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) |
Clave InChI |
ZBANWZZRYIZUPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)SCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


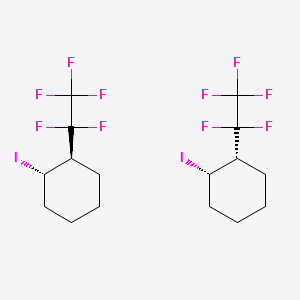
![(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B15251336.png)
![Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
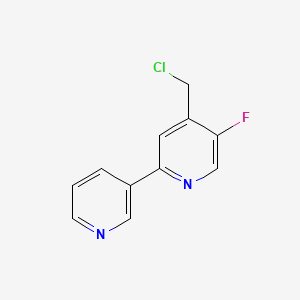

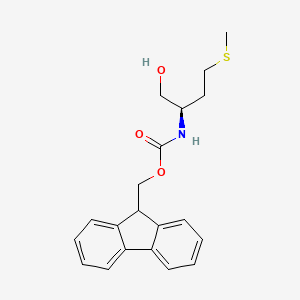
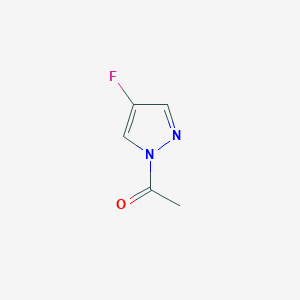

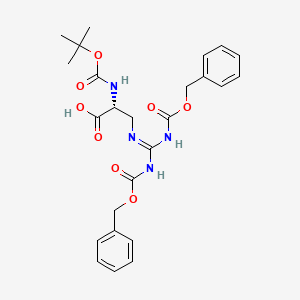
![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)


